1-ethyl-4-nitro-N-[4-(1H-pyrrol-1-yl)benzyl]-1H-pyrazole-3-carboxamide
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Overview
Description
1-ethyl-4-nitro-N-[4-(1H-pyrrol-1-yl)benzyl]-1H-pyrazole-3-carboxamide is a complex organic compound that features a pyrazole ring, a nitro group, and a pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-4-nitro-N-[4-(1H-pyrrol-1-yl)benzyl]-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the nitro group and the pyrrole moiety. Common reagents used in these reactions include ethyl hydrazine, nitrobenzene, and pyrrole. The reaction conditions often involve the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like palladium or copper.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques such as chromatography and crystallization are essential to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-4-nitro-N-[4-(1H-pyrrol-1-yl)benzyl]-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Coupling Reactions: The pyrrole moiety can participate in coupling reactions with other aromatic compounds using catalysts like palladium.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, alkyl halides, and aromatic compounds. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different physical and chemical properties.
Scientific Research Applications
1-ethyl-4-nitro-N-[4-(1H-pyrrol-1-yl)benzyl]-1H-pyrazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-ethyl-4-nitro-N-[4-(1H-pyrrol-1-yl)benzyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets in biological systems. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The pyrazole and pyrrole moieties can bind to enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-4-nitro-N-[4-(1H-indol-1-yl)benzyl]-1H-pyrazole-3-carboxamide
- 1-ethyl-4-nitro-N-[4-(1H-imidazol-1-yl)benzyl]-1H-pyrazole-3-carboxamide
Uniqueness
1-ethyl-4-nitro-N-[4-(1H-pyrrol-1-yl)benzyl]-1H-pyrazole-3-carboxamide is unique due to the presence of the pyrrole moiety, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
1006683-77-7 |
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Molecular Formula |
C17H17N5O3 |
Molecular Weight |
339.3 g/mol |
IUPAC Name |
1-ethyl-4-nitro-N-[(4-pyrrol-1-ylphenyl)methyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H17N5O3/c1-2-21-12-15(22(24)25)16(19-21)17(23)18-11-13-5-7-14(8-6-13)20-9-3-4-10-20/h3-10,12H,2,11H2,1H3,(H,18,23) |
InChI Key |
CKJFWYXJTVGSIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NCC2=CC=C(C=C2)N3C=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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